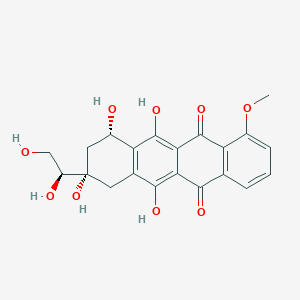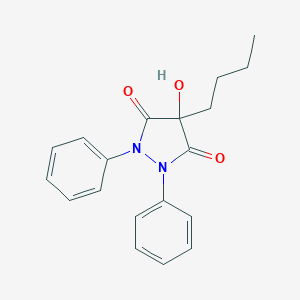
4-羟基苯基丁唑酮
描述
Synthesis Analysis
4-Hydroxyphenylbutazone can be synthesized through various chemical processes. One method involves the synthesis of [4−14C] phenylbutazone, where [2−14C] diethyl malonate is reacted with n-butyl bromide, and the product is condensed with hydrazobenzene. This process yields 4-hydroxyphenylbutazone as an oxidation product of phenylbutazone under certain conditions (Ayrey & Yeomans, 1974).
Molecular Structure Analysis
The molecular structure of 4-hydroxyphenylbutazone features a hydroxy group in the butyl side chain. This structural characteristic is significant as it influences the compound's reactivity and physical properties. The presence of hydroxy groups has been detailed in the synthesis of derivatives of phenylbutazone, highlighting the compound's versatile structural framework (Denss, Häfliger, & Goodwin, 1957).
Chemical Reactions and Properties
4-Hydroxyphenylbutazone undergoes various chemical reactions, including oxygenation and chlorination. It has been observed that the center carbon atom of the 1,3-diketone moiety of phenylbutazone can be oxidized, leading to metabolites such as 4-hydroxyphenylbutazone, 4-hydroperoxyphenylbutazone, and 4-chlorophenylbutazone. These reactions are facilitated by enzymes present in leukocyte extract, demonstrating the compound's reactivity and the potential for generating diverse metabolites (Ichihara et al., 1986).
Physical Properties Analysis
The physical properties of 4-hydroxyphenylbutazone, such as solubility, melting point, and crystal structure, are crucial for its application and handling. The modulated structure of 4-hydroxyphenyl 6-O-[(3R)-3,4-dihydroxy-2-methylenebutanoyl]-β-D-glucopyranoside, a related compound, provides insights into the complexity of the structural arrangements that can influence these physical properties (Rae, Rasmussen, & Willis, 1998).
Chemical Properties Analysis
The chemical properties of 4-hydroxyphenylbutazone, including its reactivity with other compounds and its role as an inhibitor in biochemical processes, are of interest. It is a potent inhibitor of cytokine production, showcasing its significant biochemical activity and potential therapeutic applications. This property is exemplified in its ability to inhibit cytokine production by monocytes and lymphocytes, highlighting its chemical properties and potential use in immunosuppressive therapy (ten Brinke et al., 2005).
科学研究应用
定量组织病理学和染色体多体性
一项试验研究了与4-羟基苯基-维甲酸(4-HPR)相关的化合物,该化合物与4-羟基苯基丁唑酮有关,以探讨其在抑制癌变方面的潜力,如体外和动物模型中所示。该研究在患有宫颈上皮内瘤变的患者中进行,利用定量病理学和染色体9多体性来理解观察到的临床组织病理学变化的生物学和定量化。尽管在测试剂量下没有活性,但该研究为评估这类化合物对癌细胞影响的方法提供了宝贵的见解(Yamal et al., 2004)。
乳腺癌中的免疫增强作用
对N-(4-羟基苯基)维甲酸(4-HPR)的研究,也与4-羟基苯基丁唑酮有关,探讨了其抗肿瘤作用机制,该机制目前仍大部分未知。一项研究调查了在接受4-HPR治疗的妇女中自然杀伤细胞(NK)活性,这是一项关于乳腺切除术后妇女对化学预防对侧疾病的第三期试验的一部分。结果显示,与安慰剂相比,4-HPR治疗显著增强了NK活性。这表明了4-HPR可能具有免疫增强作用,这可能有助于其抗肿瘤特性(Villa et al., 1993)。
糖尿病中的代谢影响
在流行病学背景下进行的多平台代谢组学研究评估了糖尿病的代谢足迹,在这项研究中,测定了血液中超过420种独特小分子的浓度。虽然该研究没有特别提到4-羟基苯基丁唑酮,但对内源代谢物的全面测量提供了一种理解疾病状态中代谢变化更广泛影响的背景,以及化合物如4-羟基苯基丁唑酮在调节这些代谢途径中的潜在作用(Suhre et al., 2010)。
乳腺癌的化学预防
与4-羟基苯基丁唑酮相关的化合物,芬利替定(4-HPR),被研究用于抑制大鼠乳腺癌,证明了与其他维甲酸类药物相比,其作为更安全和更少致畸原的选择的潜力。4-HPR在乳腺组织中的富集能力而非在肝脏中的富集表明了在乳腺癌化学预防中采用的有针对性方法,为进一步探索类似情境中的4-羟基苯基丁唑酮等相关化合物提供了基础(Veronesi et al., 1992)。
安全和危害
属性
IUPAC Name |
4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEBWXHYBNAYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168584 | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenylbutazone | |
CAS RN |
16860-43-8 | |
| Record name | 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16860-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016860438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC382672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYPHENYLBUTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ROQ243U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




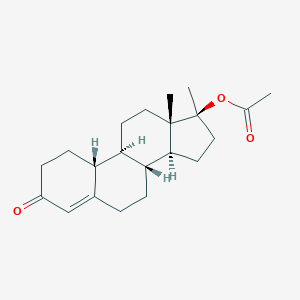



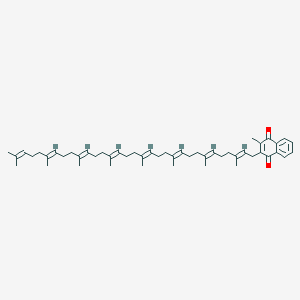



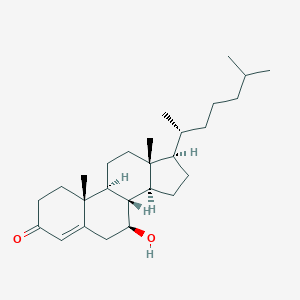
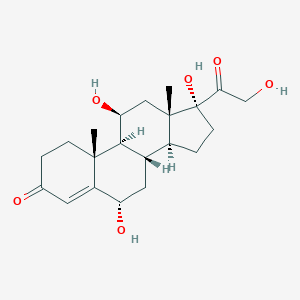

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)
